ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate
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Overview
Description
Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes a chromene moiety linked to an ethyl ester and a phenylacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the esterification of the corresponding chromene derivative with ethyl phenylacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete esterification. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromene ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with cellular enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it can bind to specific receptors in cancer cells, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetic acid
- 6-ethyl-2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
Uniqueness
Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to the presence of the propyl group at the 4-position of the chromene ring, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-4-9-17-14-20(24)28-21-15(3)19(13-12-18(17)21)27-22(23(25)26-5-2)16-10-7-6-8-11-16/h6-8,10-14,22H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRCKICGWAYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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